molecular formula C16H17N3O3 B2394649 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-95-0

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2394649
CAS No.: 872854-95-0
M. Wt: 299.33
InChI Key: KRLDJQLCLSBYJY-UHFFFAOYSA-N
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Description

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that features both indole and pyrrolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts . This reaction provides a convenient route to synthesize substituted 2-(2-oxopyrrolidin-1-yl)acetamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxopyrrolidin-1-yl)acetamide: A simpler analog with similar structural features.

    Indole-3-acetic acid: An indole derivative with significant biological activity.

    Pyrrolidine-2,5-dione: A related compound with a pyrrolidinone ring.

Uniqueness

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is unique due to the combination of indole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Biological Activity

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features an indole core with a pyrrolidine substituent, which is known to influence its biological activity. The IUPAC name provides insight into its structural components, indicating the presence of both a ketone and an amide functional group.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, monomeric alkaloids have demonstrated significant activity against various bacterial strains. In one study, compounds derived from pyrrolidine exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195Bacillus mycoides
Compound D0.0048C. albicans

Antifungal Activity

In addition to antibacterial properties, the compound's structural analogs have shown antifungal activity against strains such as Candida albicans. Studies report MIC values indicating effective inhibition of fungal growth, suggesting that similar compounds may also possess antifungal properties .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a derivative showed a reduction in viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment .

Table 2: Anticancer Effects of Related Compounds

Compound NameCell LineViability Reduction (%)Concentration (μM)
Compound EMDA-MB-2315510
Compound FFaDu (hypopharyngeal)>505

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the binding affinity to active sites can inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways that result in the desired therapeutic effects .

Case Studies

Several case studies have been conducted exploring the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a pyrrolidine derivative effectively eradicated S. aureus within eight hours, showcasing its rapid action against resistant strains .
  • Anticancer Trials : In vivo studies involving xenograft models revealed that certain derivatives significantly reduced tumor size without severe side effects, indicating their potential for safe therapeutic use .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-16(22)15(21)12-9-19(13-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLDJQLCLSBYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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